molecular formula C22H29ClN4O3 B4256873 ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate

ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate

Cat. No.: B4256873
M. Wt: 432.9 g/mol
InChI Key: OZFPLJSNSXBYHU-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the piperidine ring, and the attachment of the chlorobenzyl group. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Piperidine Ring: This step may involve the reaction of a suitable amine with a ketone or aldehyde to form the piperidine ring.

    Attachment of the Chlorobenzyl Group: This can be done through nucleophilic substitution reactions, where the chlorobenzyl group is introduced using a chlorobenzyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorobenzyl halides in the presence of a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(3-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-[(3-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate can be compared with similar compounds such as:

    Ethyl 3-[(3-chlorobenzyl)amino]propanoate: Similar structure but lacks the pyrazole ring.

    Ethyl (S)-4-chloro-3-hydroxybutanoate: Used as a chiral intermediate in drug synthesis.

    SR9009: A research drug with a different mechanism of action but similar structural features.

The uniqueness of ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O3/c1-2-30-22(29)21-18(13-25-26-21)15-27-11-5-6-16(14-27)9-10-20(28)24-12-17-7-3-4-8-19(17)23/h3-4,7-8,13,16H,2,5-6,9-12,14-15H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFPLJSNSXBYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)CN2CCCC(C2)CCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate
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ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate
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ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate
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ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate
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ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate
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ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate

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